Epitestosterone, propionate
Description
Historical Scientific Understanding and Evolution of Perspectives
Epitestosterone (B28515) was first identified in 1947 by Clark and Kochakian as a metabolite of androgen incubation with rabbit liver slices. smolecule.com For a significant period, it was largely considered a biologically inactive byproduct of testosterone (B1683101) metabolism. hormonebalance.orgnih.govchemicalbook.com This perspective began to shift dramatically in the latter half of the 20th century. Initially, its primary significance was in the field of anti-doping, where the urinary ratio of testosterone to epitestosterone (T/E ratio) became a critical marker for detecting exogenous testosterone administration. hormonebalance.org The rationale was that externally administered testosterone would elevate testosterone levels without affecting the endogenous levels of epitestosterone, thus altering the naturally occurring, near 1:1 ratio in most healthy adult males. wikipedia.org
A pivotal moment in the scientific understanding of epitestosterone occurred in 1987, when a dermatological study revealed its ability to counteract the androgenic effects of testosterone on the flank organ of the Syrian hamster. hormonebalance.orgresearchgate.net This discovery spurred a re-examination of epitestosterone's biological role, leading to further studies throughout the 1990s and beyond. researchgate.netnih.govkarger.com Research subsequently demonstrated that epitestosterone possesses antiandrogenic properties, acting as a competitive antagonist at the androgen receptor and as an inhibitor of the 5α-reductase enzyme, which converts testosterone into the more potent dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.orgcas.cz This evolution in understanding transformed the perception of epitestosterone from an inert metabolite to a potential endogenous regulator of androgenic activity. researchgate.netnist.gov
Epitestosterone as an Endogenous C19-Steroid and a 17α-Epimer of Testosterone
Epitestosterone is a naturally occurring C19 steroid, meaning it belongs to a class of steroids characterized by a 19-carbon skeleton. researchgate.netcas.cz Chemically, it is identified as 17α-hydroxy-4-androsten-3-one. wikipedia.orgcas.cz It is a stereoisomer of testosterone, specifically the 17α-epimer. hormonebalance.orgnih.gov This means that epitestosterone and testosterone share the same chemical formula and core structure, but differ in the three-dimensional orientation of the hydroxyl (-OH) group at the 17th carbon position. wikipedia.org In testosterone, this hydroxyl group is in the beta (β) position, while in epitestosterone, it is in the alpha (α) position. chemicalbook.comnist.gov
Epitestosterone propionate (B1217596) is the propionate ester of epitestosterone. nih.govnist.gov An ester is formed by the reaction of an acid (in this case, propionic acid) with an alcohol (the hydroxyl group of epitestosterone). This modification is a common strategy in pharmacology to alter the properties of a parent drug, such as its solubility and rate of absorption and release. While testosterone propionate is a well-known and studied synthetic androgen, research specifically detailing the synthesis and biological activity of epitestosterone propionate is limited. wikipedia.orgwada-ama.orgchemicalbook.com However, its chemical identity is established. nih.govnist.govepa.gov
| Property | Epitestosterone | Epitestosterone, propionate |
|---|---|---|
| IUPAC Name | 17α-Hydroxyandrost-4-en-3-one | (17α)-17-(1-Oxopropoxy)androst-4-en-3-one |
| Molecular Formula | C19H28O2 | C22H32O3 |
| Molecular Weight | 288.43 g/mol | 344.49 g/mol |
| CAS Number | 481-30-1 | 58769-88-3 |
Comparative Analysis with Testosterone in Biological Systems
The structural difference between epitestosterone and testosterone at the C17 position leads to significant differences in their biological activities. While testosterone is a potent androgen, epitestosterone is considered to have weak to no androgenic effects on its own. cas.cz Instead, its primary role appears to be antiandrogenic, counteracting the effects of testosterone and DHT. researchgate.netcas.cz
The antiandrogenic action of epitestosterone is multifaceted:
Androgen Receptor Antagonism : Epitestosterone can bind to the androgen receptor, but it does so weakly and acts as a competitive antagonist, meaning it can block more potent androgens like testosterone and DHT from binding and activating the receptor. smolecule.comnih.gov
5α-Reductase Inhibition : Epitestosterone is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more active androgen, dihydrotestosterone (DHT). wikipedia.orgcas.cz By inhibiting this enzyme, epitestosterone reduces the levels of a key driver of androgenic effects in tissues like the prostate and skin. smolecule.com
In vivo studies have demonstrated these contrasting effects. For instance, in castrated male mice, the administration of testosterone propionate leads to an increase in the weight of androgen-dependent organs like the seminal vesicles and kidneys. hormonebalance.orgresearchgate.net When epitestosterone is co-administered, it significantly reduces these testosterone-induced weight gains, an effect even more pronounced than that of the known antiandrogen cyproterone (B1669671) acetate (B1210297) in some studies. hormonebalance.org
While direct comparative studies on the biological effects of epitestosterone propionate versus testosterone propionate are not widely available in scientific literature, it can be inferred that the propionate ester of epitestosterone would likely retain the antiandrogenic characteristics of the parent molecule. The esterification with propionic acid would primarily influence its pharmacokinetics, potentially allowing for a more sustained release and prolonged action compared to the unesterified epitestosterone.
| Biological Activity | Epitestosterone | Testosterone |
|---|---|---|
| Androgen Receptor (AR) Interaction | Weak competitive antagonist nih.govwikipedia.org | Potent agonist wikipedia.org |
| 5α-Reductase Activity | Potent inhibitor wikipedia.orgcas.cz | Substrate for conversion to DHT smolecule.com |
| Primary Effect | Antiandrogenic researchgate.netcas.cz | Androgenic and anabolic wikipedia.org |
| Effect on Androgen-Dependent Organ Growth | Reduces growth induced by testosterone hormonebalance.orgresearchgate.net | Stimulates growth nih.gov |
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMFKSKQVNJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58769-88-3 | |
| Record name | NSC98537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Endogenous Biosynthesis and Regulatory Mechanisms of Epitestosterone
Precursor Pathways and Substrates for Epitestosterone (B28515) Formation
The biosynthesis of epitestosterone involves several key precursor molecules and enzymatic pathways.
The primary route for androgen synthesis in humans is the delta-5 pathway, which begins with pregnenolone (B344588). frontiersin.orgnih.gov Pregnenolone, derived from cholesterol, is a crucial precursor in the synthesis of most steroid hormones. wikipedia.orgusada.org From pregnenolone, the biosynthesis can proceed through the delta-5 pathway, leading to the formation of 17α-hydroxypregnenolone and then dehydroepiandrosterone (B1670201) (DHEA). gfmer.ch
The synthesis of 5-androstene-3β,17α-diol from pregnenolone is a competing reaction to the formation of other steroids. hormonebalance.org This pathway is significant as 5-androstene-3β,17α-diol is considered a key precursor to epitestosterone. hormonebalance.orgnih.gov
Research indicates that 5-androstene-3β,17α-diol is an important precursor in the formation of epitestosterone. nih.gov This suggests that the delta-5 pathway plays a significant role in its biosynthesis.
Androstenedione (B190577) is another key intermediate in steroidogenesis and serves as a precursor for both testosterone (B1683101) and estrone. mdpi.comdpcweb.com It can be synthesized from dehydroepiandrosterone (DHEA). mdpi.com Studies have shown that the administration of androstenedione can lead to an increase in the excretion of epitestosterone, suggesting that epitestosterone can be derived, at least in part, from androstenedione. hormonebalance.orgnih.gov In some animal species, a significant amount of epitestosterone originates from the interconversion of testosterone to androstenedione and then to epitestosterone. hormonebalance.org
| Precursor | Pathway | Significance |
|---|---|---|
| Pregnenolone | Delta-5 Pathway | Initial substrate for the synthesis of most steroid hormones, including precursors to epitestosterone. wikipedia.orgusada.org |
| 5-Androstene-3β,17α-diol | Delta-5 Pathway | A putative and important precursor of epitestosterone. hormonebalance.orgnih.gov |
| Androstenedione | Delta-4 and Delta-5 Pathways | An intermediate that can be converted to epitestosterone. hormonebalance.orgnih.gov |
Enzymatic Systems Involved in Epitestosterone Production
The conversion of precursor molecules into epitestosterone is catalyzed by specific enzymatic systems that exhibit stereoselectivity.
Several enzymes are implicated in the biosynthesis of epitestosterone. The enzyme 17α-hydroxysteroid oxidoreductase is involved in the conversion of androstenedione to epitestosterone. hormonebalance.org The activity of this enzyme can be species-specific. hormonebalance.org
The cytochrome P450 enzyme CYP17A1 is also involved in the production of epitestosterone's precursor, 5-androstene-3β,17α-diol. nih.gov Genetic variations in the CYP17A1 gene have been associated with altered levels of urinary epitestosterone. nih.gov
While the provided search results mention aldo-keto reductases (AKRs) in steroid metabolism, specific information detailing the role of AKR1C21 in epitestosterone production is not available in the provided search results.
Enzymatic reactions in steroid biosynthesis are characterized by a high degree of stereoselectivity, which determines the three-dimensional structure of the product. mdpi.commdpi.com For instance, hydroxysteroid dehydrogenases (HSDs) catalyze the reduction of keto-steroids to hydroxy-steroids with specific stereochemistry. mdpi.com
The formation of epitestosterone involves the creation of a hydroxyl group at the C17α position, distinguishing it from testosterone, which has a hydroxyl group at the C17β position. wikipedia.org This stereospecific conversion is carried out by enzymes like 17α-hydroxysteroid oxidoreductase. hormonebalance.org
| Enzyme | Function | Significance in Epitestosterone Biosynthesis |
|---|---|---|
| 17α-hydroxysteroid oxidoreductase | Converts androstenedione to epitestosterone. hormonebalance.org | Directly involved in the final step of epitestosterone formation from androstenedione. hormonebalance.org |
| CYP17A1 | Catalyzes the formation of 17α-hydroxypregnenolone and DHEA. wikipedia.org | Involved in the production of precursors for epitestosterone via the delta-5 pathway. nih.gov |
Tissue-Specific Sites of Epitestosterone Biosynthesis
The production of epitestosterone is not confined to a single organ but occurs in various tissues throughout the body, with production sites varying between species.
In human males, approximately 50% of epitestosterone production is attributed to the testes. wikipedia.org Epitestosterone is also produced in the ovaries, adrenal glands, and liver. oup.com In vitro studies have shown that human whole venous blood, human adrenals, and human sclerocystic ovaries can produce epitestosterone, likely from testosterone and/or androstenedione. hormonebalance.org
In other species, the sites of epitestosterone synthesis can differ. For example, in guinea pigs, epitestosterone is produced in the ovaries, testes, and liver, but not in the adrenals. oup.com In the mouse, the kidney has a unique and high capacity to produce epitestosterone from androgen precursors, a function not observed in the mouse liver. hormonebalance.org
Testicular Production and Secretion
The testes are a primary source of epitestosterone in males. nih.gov Definitive proof of testicular secretion comes from the significant concentration gradient observed between peripheral and spermatic venous plasma. hormonebalance.orgnih.gov Studies have indicated that approximately half of the daily production of epitestosterone in men originates from the testes. wikipedia.orgnih.gov Furthermore, about 70% of epitestosterone sulfate (B86663), a conjugated form of the steroid, is also of testicular origin. hormonebalance.org The secretion of epitestosterone by the testes appears to parallel that of testosterone, although the exact biosynthetic pathway within the Leydig cells is still under investigation. nih.gov
Adrenal Cortex Contribution
The adrenal cortex also contributes to the circulating pool of epitestosterone, although its contribution is considered relatively modest compared to the testes in eugonadal men. nih.govhormonebalance.org Stimulation of the adrenal glands with adrenocorticotropic hormone (ACTH) has been shown to increase the urinary excretion of epitestosterone glucuronide, particularly in hypogonadal men where the testicular contribution is absent. nih.govhormonebalance.org In eugonadal men, this adrenal-driven increase can be masked by the larger testicular output. hormonebalance.org Studies on individuals with adrenal insufficiency have also pointed to the adrenal glands as a source, with decreased excretion rates of both testosterone and epitestosterone observed in these patients. oup.com
Hepatic and Renal (e.g., Mouse Kidney) Formation
The liver and kidneys are involved in the metabolism and, in some species, the formation of epitestosterone. In vitro studies have demonstrated that rabbit liver and kidney can form epitestosterone from testosterone and androstenedione. hormonebalance.org Human liver is also involved in the peripheral sulfoconjugation of epitestosterone. hormonebalance.org
A unique and significant site of epitestosterone production has been identified in the mouse kidney. The cytosol of mouse kidney cells shows a remarkable ability to convert testosterone or androstenedione into epitestosterone, with yields reaching up to 70%, a capability not observed in the mouse liver. hormonebalance.org This organ-specific and species-specific activity highlights the diverse metabolic pathways involved in steroid biosynthesis. hormonebalance.org
Other Tissues and Fluids (e.g., Ovarian, Mammary Cyst Fluid, Prostate)
Epitestosterone is not confined to the testes and adrenal glands; it has been identified in various other tissues and biological fluids in both males and females.
Ovarian Tissue: Epitestosterone has been found in the follicular fluid of preovulatory follicles in women, and in vitro studies have shown that human sclerocystic ovary tissue can produce epitestosterone, likely from precursors like testosterone and androstenedione. hormonebalance.org
Mammary Cyst Fluid: Accumulations of epitestosterone have been demonstrated in mammary cyst fluid, suggesting local production or concentration within this environment. wikipedia.orghormonebalance.org
Prostate: The prostate gland contains notable concentrations of epitestosterone. wikipedia.orgscispace.com In hyperplastic prostatic tissue, the concentration of epitestosterone can be comparable to that of androstenedione and significantly higher than that of testosterone. scispace.comnih.govnih.gov This suggests a potential regulatory role for epitestosterone in prostate physiology. scispace.com
Hormonal Regulation of Epitestosterone Secretion (e.g., LH-RH, ACTH, hCG)
The secretion of epitestosterone is influenced by several key hormones that regulate the steroidogenic activity of the testes and adrenal glands.
Luteinizing Hormone-Releasing Hormone (LH-RH): LH-RH, produced by the hypothalamus, stimulates the pituitary gland to release Luteinizing Hormone (LH). wada-ama.orgcancer.gov LH, in turn, stimulates the Leydig cells in the testes to produce androgens, including testosterone and, consequently, epitestosterone. wikipedia.org The administration of LH-RH can lead to an increase in plasma testosterone and LH, with subsequent effects on the urinary steroid profile. wada-ama.org However, long-term administration may lead to suppression effects on both testosterone and epitestosterone. wada-ama.org
Adrenocorticotropic Hormone (ACTH): ACTH stimulates the adrenal cortex to produce steroid hormones. frontiersin.org ACTH administration has been shown to increase urinary epitestosterone glucuronide excretion, confirming the adrenal contribution to its production. hormonebalance.orgoup.com In eugonadal men, however, the response to ACTH may be complex, as the induced rise in cortisol might suppress testicular production, masking the adrenal increase. nih.gov
Human Chorionic Gonadotropin (hCG): The action of hCG is biologically identical to that of LH. nih.gov Administration of hCG stimulates the Leydig cells of the testes, leading to increased production of both testosterone and epitestosterone. hormonebalance.orgnih.gov Studies have shown that hCG administration results in a significant rise in serum testosterone concentrations and an increased urinary excretion of both testosterone and epitestosterone. nih.govoup.comexcelmale.com
Interconversion Dynamics Between Testosterone and Epitestosterone
The relationship between testosterone and epitestosterone is complex. In humans, epitestosterone is not considered a significant metabolite of testosterone. oup.com The administration of exogenous testosterone does not proportionally increase epitestosterone levels, a fact that forms the basis for the testosterone/epitestosterone (T/E) ratio used in anti-doping tests. wikipedia.orgnih.gov
However, in some animal species, a direct interconversion is more prominent. The activity of the enzyme 17α-hydroxysteroid oxidoreductase in species like rabbits, guinea pigs, and mice allows for a substantial portion of epitestosterone to originate from the interconversion of testosterone to androstenedione and then to epitestosterone. hormonebalance.org This interconversion is both species- and organ-specific. For instance, while mouse kidney readily produces epitestosterone from androgen precursors, this process is not observed in the testes of bulls, rabbits, or rats, even though their testes are a source of endogenous epitestosterone. hormonebalance.org
The following table summarizes the key sites of epitestosterone biosynthesis and the hormones that regulate its secretion.
| Site of Production | Key Findings | Citations |
| Testes | Account for approximately 50% of daily production in males. Proven by significant concentration gradient between spermatic and peripheral veins. | wikipedia.orgnih.govhormonebalance.orgnih.gov |
| Adrenal Cortex | A modest contributor to overall production. Its role is more evident in hypogonadal men. | nih.govhormonebalance.orgoup.com |
| Kidney | Mouse kidney exhibits a high capacity for converting androgens to epitestosterone (up to 70% yield). | hormonebalance.org |
| Liver | Involved in the metabolism and conjugation (sulfoconjugation) of epitestosterone. | hormonebalance.org |
| Ovarian Tissue | Found in follicular fluid and produced by sclerocystic ovary tissue in vitro. | hormonebalance.org |
| Prostate | Contains high concentrations, often exceeding that of testosterone in hyperplastic tissue. | wikipedia.orgscispace.comnih.govnih.gov |
| Mammary Cyst Fluid | Epitestosterone has been shown to accumulate in this fluid. | wikipedia.orghormonebalance.org |
| Regulatory Hormone | Effect on Epitestosterone | Citations |
| LH-RH | Indirectly stimulates production via LH release, which acts on the testes. | wada-ama.orgwikipedia.org |
| ACTH | Stimulates adrenal production of epitestosterone. | nih.govhormonebalance.orgoup.comfrontiersin.org |
| hCG | Directly stimulates testicular production due to its LH-like activity. | hormonebalance.orgnih.govnih.govoup.com |
Metabolic Fate and Biotransformation Pathways of Epitestosterone
Primary Metabolic Routes and Metabolites
The initial steps in the metabolism of epitestosterone (B28515) involve structural modifications to its steroid core. These reactions are catalyzed by various enzymes and result in the formation of several key metabolites.
Reduction of 3-Oxogroup and 4-Ene Double Bond
A primary metabolic pathway for epitestosterone involves the reduction of its 3-oxo group and the double bond at the fourth carbon position (4-ene). hormonebalance.orgkarger.com This process is analogous to the metabolism of testosterone (B1683101). In vitro studies using rat liver preparations have demonstrated these reductive transformations, although they occur to a lesser extent compared to testosterone. hormonebalance.org The reduction of the A-ring can result in the formation of various stereoisomers. For instance, the reduction can lead to the formation of 5α-androstane-3α,17α-diol and 5β-androstane-3α,17α-diol. karger.com In human studies, after administration of epitestosterone, 5α- and 5β-androstane-3α,17α-diols were identified as metabolites, though excreted in smaller quantities than the corresponding metabolites of testosterone. karger.com
Lack of 17-Oxo-compound or 16-Ene Steroid Formation
Notably, the metabolism of epitestosterone does not appear to involve the formation of 17-oxo-compounds, such as epiandrosterone (B191177), in significant amounts. hormonebalance.orgkarger.com In vitro experiments with rat liver subcellular fractions did not show the formation of 17-oxo-compounds from epitestosterone. hormonebalance.org Similarly, studies in humans have not observed the formation of 17-oxosteroids following epitestosterone administration. karger.com Furthermore, there is no evidence to suggest that epitestosterone is metabolized to 16-ene steroids in the testes of bulls, rabbits, or rats. hormonebalance.org
Phase II Conjugation and Excretion Profiles
Following Phase I metabolism, epitestosterone and its metabolites undergo Phase II conjugation reactions. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid, which significantly increases its water solubility and facilitates its elimination from the body, primarily through urine. nih.govfrontiersin.org
Glucuronidation and Relevant UDP-Glucuronosyltransferases (e.g., UGT2B7, UGT2B17, UGT2A1)
Glucuronidation is a major pathway for the elimination of epitestosterone. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdshs-koeln.de Several UGT isoforms have been identified as being involved in the glucuronidation of epitestosterone, with varying specificities.
UGT2B7: This enzyme is the primary catalyst for epitestosterone glucuronidation. nih.govresearchgate.netwada-ama.org It exhibits a high affinity for epitestosterone. nih.govresearchgate.net
UGT2B17: In contrast to its high activity towards testosterone, UGT2B17 does not glucuronidate epitestosterone. nih.govdshs-koeln.deresearchgate.net However, it does bind to epitestosterone with an affinity similar to that of testosterone, suggesting it may act as a competitive inhibitor in certain contexts. nih.govresearchgate.net
UGT2A1: This extrahepatic enzyme, found mainly in the nasal epithelium, can catalyze the glucuronidation of both epitestosterone and testosterone at similar rates and with comparable kinetics. nih.govdshs-koeln.deresearchgate.net
The differential activity of these UGT enzymes, particularly the opposing specificities of UGT2B7 and UGT2B17 for epitestosterone and testosterone, plays a crucial role in determining the urinary ratio of testosterone glucuronide to epitestosterone glucuronide (T/E ratio). nih.gov
Sulfation and Sulfate Metabolome Profiling
In addition to glucuronidation, epitestosterone can also be conjugated with sulfate. hormonebalance.orgnih.gov The sulfoconjugation of epitestosterone can occur in the liver and testes. hormonebalance.org The resulting epitestosterone sulfate is then excreted. hormonebalance.orgnih.gov Analysis of the sulfate metabolome has shown that ratios of sulfated metabolites, such as epiandrosterone sulfate to epitestosterone sulfate (epiA-S/E-S), can be useful markers in certain analytical contexts. nih.gov
Species-Specific Metabolic Variations
The metabolism of epitestosterone can vary significantly between different species. hormonebalance.orgkarger.com
Rats: In vitro studies with rat liver have shown reduction of the 3-oxogroup and 4-ene double bond of epitestosterone. hormonebalance.org
Ruminants (e.g., Cattle): In ruminants like cattle, epitestosterone is a primary metabolite of testosterone. nih.gov This is a notable difference from humans, where testosterone is not significantly converted to epitestosterone. hormonebalance.orgnih.govresearchgate.net
Mice: The mouse kidney is unique in its ability to produce significant amounts of epitestosterone from testosterone, while the mouse liver does not exhibit this activity. hormonebalance.org
Rabbits: Rabbit liver slices have been shown to form epitestosterone from androgen precursors. hormonebalance.org
These species-specific differences highlight the diverse roles and metabolic fates of epitestosterone across the animal kingdom.
{"answer":"### 3.4. Stability of Epitestosterone Conjugates in Biological Matrices
The stability of epitestosterone conjugates, primarily epitestosterone glucuronide (EG) and epitestosterone sulfate (ES), in biological matrices such as urine and plasma is a critical factor for accurate analytical measurements, particularly in the context of anti-doping control and clinical diagnostics. nih.govnih.govnih.govnih.gov The integrity of these conjugates can be influenced by various factors including storage temperature, pH, and the presence of enzymes or microorganisms. nih.govnih.govdshs-koeln.de
Research has demonstrated that both testosterone glucuronide (TG) and EG are stable in sterilized urine samples stored at 4°C and -20°C for up to 22 months. nih.gov Similarly, repeated freeze-thaw cycles (up to three) did not significantly affect the concentrations of these conjugates. nih.gov However, at higher temperatures, such as 37°C, a decrease in the concentration of glucuronide conjugates was observed after 7 days, indicating partial cleavage. nih.gov Despite this degradation, the testosterone to epitestosterone (T/E) ratio remained unaffected. nih.gov To mitigate short-term degradation at temperatures ranging from 4 to 37°C, the addition of sodium azide (B81097) (10 mg/mL) has been shown to be effective in preserving the analytes in urine samples. nih.gov
The presence of microorganisms in urine can significantly alter the concentration of steroid hormones if samples are not stored properly. nih.gov Bacterial degradation can lead to the deconjugation of steroids. nih.govresearchgate.net Studies have shown that at 37°C, the degradation process is rapid, while it is slower but still significant at room temperature. dshs-koeln.de At a pH of 5.0, the degradation process is very slow even at 37°C, whereas it is very fast at pH 7.0. dshs-koeln.de Long-term stability studies have shown that freeze-drying of urine samples is an effective method for preserving testosterone and epitestosterone glucuronides, with no significant changes observed at a storage temperature of -20°C. wada-ama.org
In plasma, epitestosterone is present in both free and sulfoconjugated forms. hormonebalance.orgnih.gov The stability of these conjugates in plasma is also crucial for accurate measurement. While specific long-term stability data for epitestosterone conjugates in plasma is less abundant in the provided search results, the general principles of steroid conjugate stability suggest that storage at low temperatures (-20°C or lower) is essential to prevent enzymatic degradation. The secretion of epitestosterone sulfate has been evidenced in the human testes, and its sulfoconjugation also occurs peripherally in the liver. hormonebalance.org
The process of enzymatic hydrolysis is often employed in analytical procedures to cleave the conjugate moiety and measure the free steroid. researchgate.netrsc.orgresearchgate.netnih.govnih.gov The efficiency of this hydrolysis can be influenced by the enzyme source, pH, temperature, and incubation time. researchgate.netnih.govnih.gov For instance, enzyme preparations from abalone entrails have been found to be effective for hydrolyzing epitestosterone conjugates in bovine urine under optimized conditions of 42°C and pH 5.2 for 20 hours. researchgate.netnih.gov
The following tables summarize the findings on the stability of epitestosterone conjugates under various conditions.
Table 1: Stability of Epitestosterone Glucuronide (EG) in Urine
| Storage Condition | Duration | Analyte Stability | Key Findings | Citation |
| 4°C and -20°C | 22 months | Stable | No significant degradation observed in sterilized urine. | nih.gov |
| 37°C | 7 days | Unstable | Decrease in concentration due to partial cleavage of the glucuronide. | nih.gov |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable | No significant effect on concentration. | nih.gov |
| 4°C to 37°C (with sodium azide) | 1 week | Stable | Sodium azide (10 mg/mL) required for preservation. | nih.gov |
| Room Temperature | Variable | Unstable | Degradation is slower than at 37°C but still pronounced. | dshs-koeln.de |
| -20°C (Freeze-dried) | Long-term | Stable | No significant changes observed. | wada-ama.org |
Table 2: Factors Influencing the Degradation of Epitestosterone Conjugates in Urine
| Factor | Effect on Stability | Key Findings | Citation |
| Temperature | Higher temperatures accelerate degradation. | Degradation is rapid at 37°C and slower at room temperature. No significant difference between 4°C and -20°C over a 20-day period. | nih.govdshs-koeln.de |
| pH | pH is a critical factor in the degradation process. | At 37°C, degradation is very slow at pH 5.0 and very fast at pH 7.0. | dshs-koeln.de |
| Microbial Contamination | Can lead to the deconjugation of steroids. | Improper storage can alter steroid hormone concentrations. | nih.gov |
Biochemical and Molecular Mechanisms of Epitestosterone Action
Androgen Receptor Interaction and Competitive Antagonism
Epitestosterone (B28515) functions as a competitive antagonist of the androgen receptor (AR). wikipedia.orgresearchgate.net This means it binds to the same receptor as endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) but fails to elicit the same biological response, thereby blocking the action of these more potent androgens. researchgate.netnih.govnih.gov This antiandrogenic activity is a key feature of its biochemical profile. karger.comnih.gov
The antiandrogenic effect of epitestosterone is, at least in part, due to its ability to displace potent androgens from the androgen receptor. karger.comcas.cz In vitro studies have demonstrated that epitestosterone competes with the synthetic androgen methyltrienolone (B1676529) (R1881) for binding to the androgen receptor in rat prostate cytosol. nih.govcolab.ws By occupying the receptor's ligand-binding domain, epitestosterone prevents the binding of agonists like testosterone and DHT, thereby inhibiting their downstream signaling pathways. nih.govsmolecule.com This competitive displacement is a hallmark of a true antiandrogen. karger.com The structural difference at the C17 position, with its 17α-hydroxy group, is thought to be responsible for its antagonistic properties by preventing the conformational changes in the receptor required for full agonist activity. wikipedia.orgsmolecule.comoncohemakey.com
The binding affinity of epitestosterone for the androgen receptor is considered weak compared to potent androgens but is significant enough to exert a competitive effect. nih.gov Studies using rat prostate cytosol have determined the inhibitor constant (Ki) for epitestosterone to be 29.8 nmol/l. nih.govcolab.wshormonebalance.org This indicates a binding affinity that is slightly higher than that of the known antiandrogen, cyproterone (B1669671) acetate (B1210297). hormonebalance.org In one study, the relative binding affinity of epitestosterone to the rat prostate cytosol receptor was found to be approximately one-third of that of methyltrienolone. karger.comcas.cz
| Compound | Inhibitor Constant (Ki) in Rat Prostate Cytosol | Relative Binding Affinity (RBA) vs. Methyltrienolone |
| Epitestosterone | 29.8 nmol/l nih.govcolab.wshormonebalance.org | ~33% karger.comcas.cz |
| Cyproterone Acetate | Binding affinity is slightly lower than epitestosterone hormonebalance.org | - |
| Dihydrotestosterone (DHT) | - | ~200% (of methyltrienolone) cas.cz |
Enzyme Inhibition Capabilities
Epitestosterone is an effective and potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgnih.govresearchgate.net This inhibition has been demonstrated in various tissues, including the rat prostate. karger.comnih.govhormonebalance.org The mechanism of inhibition is competitive, meaning epitestosterone competes with the natural substrate, testosterone, for binding to the active site of the enzyme. cas.czhormonebalance.org By blocking 5α-reductase, epitestosterone reduces the local production of DHT in androgen-sensitive tissues, thereby mitigating the potent androgenic effects of DHT. nih.govresearchgate.net The inhibitory constant (Ki) for epitestosterone against 5α-reductase from rat prostate has been reported as 1.2 µmol/l. nih.govcolab.ws This action is a significant contributor to its antiandrogenic activity, as it can antagonize the effects of testosterone even before it is converted to its most active form. nih.govcas.cz
| Enzyme | Inhibitor | Mechanism | Ki Value (Rat Prostate) |
| 5α-Reductase | Epitestosterone | Competitive cas.czhormonebalance.org | 1.2 µmol/l nih.govcolab.ws |
Epitestosterone has been shown to exert a weak inhibitory effect on 11β-hydroxysteroid dehydrogenase (11β-HSD). hormonebalance.orgthieme-connect.com This enzyme is crucial for the interconversion of active glucocorticoids (like cortisol and corticosterone) and their inactive 11-keto metabolites. oup.comendocrine-abstracts.org In studies using rat renal and testicular enzymes with corticosterone (B1669441) as the substrate, epitestosterone displayed weak inhibitory activity. hormonebalance.orgthieme-connect.com In testicular tissue, epitestosterone also inhibited the conversion of 11β-hydroxy-4-androstene-3,17-dione. thieme-connect.com
| Tissue | Substrate | Inhibitor | Ki (nmol/l) | Vmax (nmol/l·min) |
| Rat Renal Enzyme | Corticosterone | Epitestosterone | 850 hormonebalance.orgthieme-connect.com | 2420 hormonebalance.orgthieme-connect.com |
| Rat Testicular Enzyme | Corticosterone | Epitestosterone | 1200 hormonebalance.orgthieme-connect.com | 3900 hormonebalance.orgthieme-connect.com |
| Rat Testicular Enzyme | 11β-hydroxy-4-androstene-3,17-dione | Epitestosterone | 1490 thieme-connect.com | 1150 thieme-connect.com |
Antigonadotropic Activity and Modulation of Gonadotropin Secretion (LH, FSH)
Epitestosterone demonstrates a capacity to modulate the hypothalamic-pituitary-gonadal (HPG) axis, thereby influencing the secretion of the key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). cas.czmdpi.com This antigonadotropic activity, which refers to the inhibition of gonadotropin secretion, is a significant aspect of its biological profile. cas.cztaylorandfrancis.com
Research in various animal models has substantiated this effect. In male mice, the administration of epitestosterone led to a discernible, albeit moderate, reduction in the secretion of both LH and FSH. cas.czhormonebalance.org This suggests a direct or indirect inhibitory influence on the pituitary or hypothalamus. hormonebalance.org
Studies in female rats have revealed a more complex, dose-dependent regulatory role. In immature, ovariectomized rats primed with estradiol, epitestosterone exhibited a biphasic effect on gonadotropin levels. nih.gov Treatment with doses up to 10 mg resulted in a decrease in LH and, to a lesser extent, FSH levels. nih.gov Conversely, higher doses led to an increase in gonadotropin concentrations. nih.gov This biphasic response suggests that epitestosterone may act differently at various levels of the HPG axis, such as the hypothalamus and the pituitary, depending on its concentration. hormonebalance.orgnih.gov
Further mechanistic insights come from studies showing epitestosterone can modulate gonadotropin secretion through dual actions. smolecule.com In ovariectomized, estrogen-primed rats, direct infusion of epitestosterone into the brain suppressed the amplitude of LH pulses by 41% without affecting their frequency, pointing to an action on gonadotropin-releasing hormone (GnRH) signaling at the hypothalamic level. smolecule.com In parallel, experiments with pituitary cell cultures demonstrated that epitestosterone could directly suppress gonadotrope responsiveness, with a 100 nM concentration causing a 27% reduction in GnRH-stimulated LH release. smolecule.com
However, the effects can be nuanced. A study in intact adult male rats found that while epitestosterone treatment reduced serum testosterone levels, it did not alter serum LH levels. nih.gov Interestingly, it did cause a dose-dependent increase in the pituitary mRNA content for the beta subunit of LH (βLH-mRNA), suggesting an effect on gonadotropin synthesis rather than just secretion. nih.gov In the same study, pituitary FSH (pFSH) levels decreased only at the lowest dose. nih.gov This complex interplay indicates that epitestosterone can act at multiple points to regulate gonadotropin formation and release. nih.gov
Summary of Epitestosterone's Antigonadotropic Effects
| Experimental Model | Observed Effect on LH | Observed Effect on FSH | Reference |
|---|---|---|---|
| Male Mice | Decreased secretion | Decreased secretion | cas.czhormonebalance.org |
| Ovariectomized Estrogen-Primed Rats (in vivo) | Biphasic: Decreased at lower doses, increased at higher doses | Biphasic: Less marked decrease than LH at lower doses, increased at higher doses | hormonebalance.orgnih.gov |
| Ovariectomized Estrogen-Primed Rats (intracerebroventricular) | Suppressed pulse amplitude by 41% | Not specified | smolecule.com |
| Rat Pituitary Cell Cultures | Reduced GnRH-stimulated release by 27% | Not specified | smolecule.com |
| Intact Adult Male Rats | No change in serum levels; increased pituitary βLH-mRNA | Decreased at lowest dose; no change at other doses | nih.gov |
Effects on Steroidogenesis Beyond Androgens
Epitestosterone's influence extends to the process of steroidogenesis, the metabolic pathway that produces steroid hormones from cholesterol. Its actions are not limited to antagonizing androgen effects but also involve the direct modulation of key steroidogenic enzymes.
In rat testes, epitestosterone has been shown to inhibit 17α-hydroxylase and C-19–20-desmolase activity. hormonebalance.org These enzymes are critical for the conversion of progestins to androgens. Furthermore, research on human testicular homogenates revealed that a 100 μM concentration of epitestosterone reduced the de novo synthesis of testosterone by 44%. smolecule.com This inhibition was primarily achieved by targeting the lyase activity of the enzyme CYP17A1, with a 68% suppression compared to only a 31% inhibition of its hydroxylase activity. smolecule.com
Epitestosterone's effects are also observed in other tissues and on different steroid pathways. For instance, it displays a weak inhibitory activity on the enzyme 11ß-hydroxysteroid dehydrogenase, which is involved in corticosterone metabolism. hormonebalance.org In human placental tissue, epitestosterone can be aromatized to form estradiol-17α, demonstrating its potential role as a substrate in estrogen synthesis. hormonebalance.orgkarger.com
A seemingly paradoxical effect was noted in adrenocortical cells, where exposure to epitestosterone resulted in a 22% increase in cortisol production. smolecule.com This suggests a possible compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, potentially secondary to the suppression of androgens. smolecule.com These findings collectively indicate that epitestosterone is a multifaceted modulator of steroidogenesis, influencing the biosynthesis of glucocorticoids and estrogens in addition to androgens. hormonebalance.orgsmolecule.com
Effects of Epitestosterone on Steroidogenic Enzymes and Hormones
| Enzyme/Hormone | Tissue/Model | Observed Effect | Reference |
|---|---|---|---|
| CYP17A1 (Lyase activity) | Human testicular homogenates | 68% suppression | smolecule.com |
| CYP17A1 (Hydroxylase activity) | Human testicular homogenates | 31% inhibition | smolecule.com |
| 17α-hydroxylase | Rat testes | Inhibition | hormonebalance.org |
| C-19–20-desmolase | Rat testes | Inhibition | hormonebalance.org |
| 11ß-hydroxysteroid dehydrogenase | Rat kidney and testes | Weak inhibition | hormonebalance.org |
| Cortisol | Adrenocortical cells | 22% increase in output | smolecule.com |
| Estradiol-17α | Human placenta | Epitestosterone is aromatized to this compound | hormonebalance.orgkarger.com |
Non-Classical Membrane-Mediated Steroid Signaling
Beyond its interactions with intracellular androgen receptors and steroidogenic enzymes, epitestosterone engages in non-classical signaling pathways initiated at the cell membrane. nih.govthieme-connect.de This mode of action is rapid and distinct from the slower, genomic effects mediated by nuclear receptors. frontiersin.org
Studies using Sertoli cells from rat testes have provided direct evidence for this non-classical pathway. nih.govthieme-connect.de Epitestosterone, much like testosterone, was found to produce a rapid depolarization of the Sertoli cell membrane potential and increase the membrane's input resistance. nih.govthieme-connect.de Crucially, this effect was not blocked by flutamide, a classical androgen receptor antagonist, indicating that the action is independent of the intracellular androgen receptor. nih.govebi.ac.uk
The mechanism appears to involve calcium signaling and phospholipase C. The depolarizing effect of epitestosterone was inhibited by verapamil, a voltage-dependent calcium channel blocker, and by U-73122, an inhibitor of phospholipase C. nih.govthieme-connect.de Furthermore, epitestosterone was shown to increase the uptake of calcium (45Ca2+) within five minutes of application, an effect that was also not prevented by flutamide. nih.govebi.ac.uk
These results strongly suggest that epitestosterone can act via a membrane-bound receptor to trigger a non-classical signaling cascade. nih.govthieme-connect.de This pathway involves the activation of phospholipase C and the influx of calcium through voltage-dependent channels, leading to rapid changes in cell membrane physiology. nih.gov This capability places epitestosterone alongside other steroids known to elicit rapid, non-genomic responses, adding another layer of complexity to its biological functions. frontiersin.orgebi.ac.uk
Analytical Methodologies for Detection and Quantification of Epitestosterone and Its Propionate Ester
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating epitestosterone (B28515) and its derivatives from complex biological samples, ensuring that they are distinctly resolved from interfering substances before detection. The choice of chromatographic technique depends on the specific requirements of the analysis, including the nature of the analyte and the matrix.
Gas chromatography-mass spectrometry (GC-MS) has long been a gold standard for the analysis of steroids, including epitestosterone. researchgate.netnih.govias.ac.in For analysis by GC, volatile and thermally stable derivatives of the steroids are required. This is achieved through a derivatization step, a critical part of the sample preparation process.
Common derivatization approaches for epitestosterone include silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. ias.ac.in Reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used for this purpose. ias.ac.indshs-koeln.de Another approach involves the formation of mixed derivatives, such as 3-trimethylsilyl-17-pentafluorophenyldimethylsilyl ether (3-TMS-17-flophemesyl), which have been shown to have excellent analytical properties for testosterone (B1683101) and epitestosterone analysis in equine urine. nih.gov
The derivatized analytes are then introduced into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. dshs-koeln.de By selecting a specific precursor ion and monitoring its characteristic product ions, chemical noise is significantly reduced, allowing for lower detection limits and more reliable quantification, which is particularly advantageous for steroid profiling in complex matrices. dshs-koeln.de
Table 1: GC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Conditions |
| GC Column | HP Ultra1 capillary column (17 m x 0.2 mm i.d., 0.1 µm film thickness) dshs-koeln.de |
| Carrier Gas | Helium ias.ac.indshs-koeln.de |
| Injection Mode | Split (e.g., 1:15) dshs-koeln.de |
| Oven Program | Temperature gradient, e.g., starting at 185°C, ramping to 240°C, then to 310°C dshs-koeln.de |
| Ionization Mode | Electron Ionization (EI) at 70 eV dshs-koeln.de |
| Derivatization | Silylation (e.g., with MSTFA) ias.ac.indshs-koeln.de |
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful and widely used alternative to GC-MS for the analysis of epitestosterone and its esters. A key advantage of LC-MS/MS is that it often does not require derivatization, as the analytes can be ionized directly from the liquid phase. This simplifies sample preparation and reduces analysis time.
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation of epitestosterone and its isomers, like testosterone, is typically achieved using reversed-phase columns, such as C18 columns. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For detection, tandem mass spectrometry is the preferred choice due to its high sensitivity and specificity. Electrospray ionization (ESI) is a commonly used ionization technique for steroids in LC-MS. To enhance the ionization efficiency of certain steroids, derivatization can still be employed. For instance, the use of Girard P reagent has been shown to improve the sensitivity of LC-MS/MS methods for the quantification of testosterone and epitestosterone. dshs-koeln.denih.gov
LC-MS/MS methods offer excellent limits of detection, often in the low ng/mL range, making them suitable for detecting the low concentrations of epitestosterone typically found in biological samples. dshs-koeln.de
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in faster analysis times, improved resolution, and enhanced sensitivity. researchgate.net When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, UHPLC-HRMS provides highly accurate mass measurements.
This high mass accuracy allows for the confident identification of analytes based on their elemental composition, which is particularly useful in complex biological matrices where isobaric interferences (compounds with the same nominal mass) can be a challenge. researchgate.netspringernature.com UHPLC-HRMS is a powerful tool for both targeted quantification and untargeted "steroidomics" approaches, aiming to comprehensively profile the steroid content of a sample. springernature.com
The full-scan acquisition mode of HRMS provides the ability to retrospectively analyze data for compounds that were not initially targeted, which is a significant advantage in research and anti-doping applications. researchgate.netspringernature.com
Thin-layer chromatography (TLC) is a planar chromatographic technique that has been historically used for the separation and determination of urinary testosterone and epitestosterone. While it is generally less sensitive and quantitative than GC-MS and LC-MS, TLC can be a simple and cost-effective tool for screening and qualitative analysis.
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is applied to the plate, which is then placed in a developing chamber with a solvent (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. While not as prevalent for quantitative analysis today, its utility in initial separation steps should be noted.
Strategies for Sample Preparation and Derivatization
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of epitestosterone and its propionate (B1217596) ester. The primary goals of sample preparation are to isolate the analytes of interest from the complex biological matrix (e.g., urine, blood), concentrate them, and, if necessary, convert them into a form that is suitable for chromatographic analysis and detection.
Common sample preparation techniques for steroids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE utilizes the differential solubility of the analytes in two immiscible liquids to separate them from the matrix. SPE employs a solid sorbent to selectively retain the analytes, which are then eluted with a suitable solvent.
As previously mentioned, derivatization is a key step in the sample preparation for GC-MS analysis of steroids to increase their volatility and thermal stability. nih.gov Silylation is the most common derivatization reaction for this purpose. nih.gov For LC-MS/MS, derivatization is not always necessary but can be used to enhance ionization efficiency and, consequently, the sensitivity of the method. dshs-koeln.de
In the body, epitestosterone and other steroids are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine. These conjugated forms are not readily analyzable by GC-MS and can be challenging for some LC-MS/MS methods.
Therefore, a common step in the analysis of total epitestosterone (free and conjugated) is enzymatic hydrolysis to cleave the conjugate moiety and release the free steroid. researchgate.netnih.gov This is typically achieved by incubating the sample with an enzyme, most commonly β-glucuronidase, which specifically hydrolyzes the glucuronide bond. researchgate.netnih.gov The efficiency of the hydrolysis step is crucial for the accurate quantification of the total steroid concentration.
Table 2: Summary of Analytical Techniques for Epitestosterone Analysis
| Technique | Key Features | Derivatization | Common Applications |
| GC-MS | High chromatographic resolution, well-established. researchgate.netnih.gov | Required (e.g., silylation). ias.ac.indshs-koeln.de | Routine quantitative analysis in anti-doping and clinical labs. nih.gov |
| GC-MS/MS | Enhanced selectivity and sensitivity compared to GC-MS. dshs-koeln.de | Required (e.g., silylation). dshs-koeln.de | Trace level quantification, complex matrix analysis. dshs-koeln.de |
| HPLC-MS/MS | High throughput, often no derivatization needed. researchgate.net | Optional (e.g., Girard P reagent). dshs-koeln.denih.gov | High-throughput screening and quantification. researchgate.net |
| UHPLC-HRMS | High resolution, high mass accuracy, fast analysis. researchgate.netspringernature.com | Generally not required. researchgate.net | Steroid profiling, untargeted analysis, research. springernature.com |
| TLC | Simple, low cost. | Not required. | Qualitative screening, preparative separation. |
Extraction Procedures (e.g., Solvent Extraction, Solid-Phase Extraction)
Prior to analysis, epitestosterone and its metabolites must be isolated from complex biological samples like urine or blood. This extraction step is critical for removing interfering substances and concentrating the analytes.
Solvent Extraction: Liquid-liquid extraction (LLE) is a conventional method used for the extraction of steroids. wada-ama.org This technique involves using organic solvents such as ethanol (B145695) or ethyl acetate (B1210297) to separate the steroids from the aqueous biological matrix. arborassays.comstressmarq.comarborassays.com For solid matrices like dried fecal matter, the sample is first powdered to increase the surface area for extraction. stressmarq.comarborassays.com A specific volume of the organic solvent is added, and the mixture is vigorously shaken to facilitate the transfer of the analyte into the organic phase. arborassays.comstressmarq.comarborassays.com Following this, centrifugation is used to separate the solid and liquid phases, and the supernatant containing the extracted steroid is collected. arborassays.comstressmarq.comarborassays.com This extract can then be concentrated by evaporating the solvent. arborassays.comstressmarq.com
A more environmentally friendly approach to LLE involves the use of aqueous two-phase systems (ATPS). One such system uses a hydrophilic ionic liquid, like 1-butyl-3-methylimidazolium chloride, and a salt, such as K2HPO4, to create two immiscible aqueous phases. nih.gov This method has demonstrated extraction efficiencies of 80-90% for testosterone and epitestosterone from urine in a single step and avoids the use of volatile organic solvents. nih.gov
Solid-Phase Extraction (SPE): Solid-phase extraction is a widely used technique for sample clean-up and concentration. oup.com It utilizes a solid sorbent material, typically packed into a cartridge, to retain the analyte of interest from the liquid sample. For steroid analysis, C18 or XAD-2 resins are commonly employed. oup.com The process involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the retained analytes with a suitable solvent. researchgate.net For instance, in the analysis of epitestosterone from urine, the sample is first treated with β-glucuronidase to deconjugate the steroid metabolites. researchgate.netnih.gov The hydrolyzed sample is then passed through a C18 SPE column. researchgate.net After washing, the retained steroids are eluted with a solvent like acetonitrile. researchgate.net
| Extraction Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| Solvent Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Ethyl acetate, Ethanol, Diethyl ether. arborassays.comstressmarq.com | Simple, well-established. | Can be labor-intensive, uses large volumes of organic solvents. |
| Aqueous Two-Phase System (ATPS) | Partitioning between two aqueous phases formed by a polymer and a salt or two polymers. | 1-butyl-3-methylimidazolium chloride/K2HPO4. nih.gov | "Greener" alternative, high efficiency. nih.gov | May require specific ionic liquids not universally available. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities pass through. | C18, XAD-2 resin. oup.com | High recovery, good reproducibility, can be automated. | Can be more expensive than LLE, potential for column clogging. |
Trimethylsilylation and Other Derivatization Approaches
Gas chromatography (GC) is a powerful tool for separating steroids, but the inherent low volatility and thermal instability of these compounds often necessitate a derivatization step prior to analysis. Derivatization modifies the chemical structure of the analyte to improve its chromatographic properties and detection sensitivity.
Trimethylsilylation (TMS): The most common derivatization technique for steroids is trimethylsilylation, which involves replacing the active hydrogen atoms in hydroxyl and keto groups with a trimethylsilyl (-Si(CH3)3) group. nih.gov This process increases the volatility and thermal stability of the steroids, making them suitable for GC analysis. A frequently used reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with catalysts like ammonium (B1175870) iodide (NH4I) and reducing agents like dithiothreitol (B142953) (DTT). nih.gov This reagent mixture is effective in silylating even sterically hindered hydroxyl groups and enolizable ketones. nih.gov The resulting TMS-derivatives of testosterone and epitestosterone, for example, can be readily analyzed by GC-MS. nih.gov The conditions for this derivatization, including reaction time and temperature, are optimized to ensure complete conversion. nih.govnih.gov
Other Derivatization Approaches: Besides TMS, other derivatization strategies have been developed. For instance, a mixed derivatization approach can be employed where different functional groups on the steroid molecule are targeted with different reagents. One such method involves the formation of 3-trimethylsilyl-17-pentafluorophenyldimethylsilyl ether (3-TMS-17-flophemesyl) derivatives of testosterone and epitestosterone. rsc.orgsemanticscholar.org This specific derivatization has been shown to yield derivatives with excellent analytical properties for GC-MS analysis. rsc.orgsemanticscholar.org Another approach involves the formation of methyloxime derivatives by reacting the carbonyl group with methoxyamine, followed by silylation of the hydroxyl groups. leco.com
| Derivatization Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Key Features |
| MSTFA/NH4I/DTT | Hydroxyl, Carbonyl | Trimethylsilyl (TMS) ether/enol ether | GC-MS | Most common method, increases volatility and thermal stability. nih.govnih.gov |
| Methoxyamine HCl followed by MSTFA | Carbonyl, Hydroxyl | Methyloxime-TMS ether | GCxGC-HR-TOFMS | Protects keto groups and allows for comprehensive steroid profiling. leco.com |
| Pentafluorophenyldimethylsilyl chloride/TMSI | Hydroxyl | Mixed TMS-pentafluorophenyldimethylsilyl ether | GC-MS | Provides derivatives with excellent specificity and sensitivity. rsc.orgsemanticscholar.org |
Immunoassay-Based Detection Methods
Immunoassays are analytical techniques that utilize the specific binding between an antibody and its corresponding antigen to detect and quantify substances. These methods are often used for screening purposes due to their high throughput and sensitivity.
Radioimmunoassay (RIA) Development and Application
Radioimmunoassay is a classic immunoassay technique that employs a radiolabeled antigen (tracer) to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites. izotop.husceti.co.jpyoutube.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. izotop.husceti.co.jp
RIA kits for the quantitative determination of testosterone in serum are commercially available. izotop.husceti.co.jp These assays typically involve incubating the sample with a specific antibody and a known amount of 125I-labeled testosterone. izotop.hu After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity is measured. izotop.husceti.co.jp A standard curve is generated using known concentrations of the analyte, from which the concentration in the unknown samples can be determined. izotop.hu While highly sensitive, the use of radioactive materials is a significant drawback of this technique. youtube.com
Enzyme-Linked Immunosorbent Assay (ELISA) Formats
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format that utilizes an enzyme-linked antibody or antigen, with the enzyme's activity being measured colorimetrically to determine the analyte concentration. For small molecules like epitestosterone, a competitive ELISA format is typically employed. abbexa.cominnov-research.comproteomika.com
In a competitive ELISA for epitestosterone, the wells of a microtiter plate are coated with an anti-epitestosterone antibody. abbexa.com The sample containing epitestosterone is then added to the wells along with a known amount of enzyme-labeled epitestosterone (e.g., conjugated to horseradish peroxidase - HRP). abbexa.comproteomika.com The unlabeled epitestosterone from the sample and the enzyme-labeled epitestosterone compete for binding to the coated antibody. abbexa.com After an incubation period, the unbound components are washed away. abbexa.com A substrate for the enzyme is then added, leading to a color change. abbexa.cominnov-research.com The intensity of the color is inversely proportional to the concentration of epitestosterone in the sample. abbexa.cominnov-research.com Commercial ELISA kits for epitestosterone are available for the analysis of various biological fluids, including serum, plasma, and urine. abbexa.cominnov-research.comassaygenie.com
| ELISA Kit Parameter | Typical Value | Reference |
| Assay Type | Competitive Inhibition | abbexa.cominnov-research.comproteomika.com |
| Sample Types | Serum, plasma, other biological fluids | abbexa.cominnov-research.comassaygenie.com |
| Detection Range | 31.2-2000 pg/mL | innov-research.com |
| Sensitivity | 8.33 pg/mL | innov-research.com |
| Intra-assay Precision | CV <10% | assaygenie.com |
| Inter-assay Precision | CV <12% | assaygenie.com |
Immunosensor Technologies (e.g., Electrochemical, Optical)
Immunosensors are analytical devices that combine the specific recognition of an antibody with a transducer to generate a measurable signal. These technologies offer the potential for rapid, sensitive, and portable analysis.
Electrochemical Immunosensors: Electrochemical immunosensors have been developed for the detection of testosterone. nih.govnih.gov One approach involves the use of screen-printed carbon electrodes (SPCEs) as the transducer surface. nih.govnih.gov In a competitive format, anti-testosterone antibodies are immobilized on functionalized magnetic beads. nih.gov The sample is incubated with the antibody-coated beads and a known amount of HRP-labeled testosterone. nih.gov After the competitive binding reaction, the magnetic beads are captured on the surface of the SPCE using a magnet. nih.gov The electrochemical signal is generated by adding a substrate for HRP, and the resulting current is measured, which is inversely proportional to the testosterone concentration. nih.govnih.gov Such sensors have demonstrated low detection limits, in the picogram per milliliter range. nih.gov
Optical Immunosensors: While less commonly reported for epitestosterone itself, optical immunosensors, such as those based on surface plasmon resonance (SPR), have been developed for other steroids. scielo.br These sensors detect changes in the refractive index at the sensor surface upon the binding of the analyte to the immobilized antibody, providing a label-free detection method.
Isotope Ratio Mass Spectrometry (IRMS) for Origin Differentiation
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements in a sample. In the context of steroid analysis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the definitive method to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. dshs-koeln.denih.gov
The principle of this technique relies on the fact that the carbon-13 to carbon-12 ratio (¹³C/¹²C) differs between natural steroids and those synthesized from plant-based precursors. dshs-koeln.de The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰). nih.govdshs-koeln.de
To determine the origin of elevated epitestosterone, the δ¹³C value of urinary epitestosterone is measured and compared to the δ¹³C values of endogenous reference compounds (ERCs), which are steroids not affected by the administration of testosterone or epitestosterone. dshs-koeln.denih.gov A significant difference between the δ¹³C value of epitestosterone and the ERCs is indicative of the administration of synthetic epitestosterone. researchgate.netnih.gov For example, a study found that the mean δ¹³C value for urinary epitestosterone in a control group was -23.8‰, while synthetic epitestosterones had significantly lower δ¹³C values (≤ -30.3‰). nih.govsemanticscholar.org If the difference in δ¹³C values between a target compound and an ERC is greater than a certain threshold (e.g., 3‰), it suggests an exogenous origin. dshs-koeln.de
Analytical Performance Parameters and Validation
The validation of any analytical method is crucial to ensure its reliability and accuracy. This involves the assessment of several key performance parameters. While specific validation data for epitestosterone propionate is not widely published, the established methodologies for other steroids, including testosterone esters, provide a framework for the expected performance characteristics.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
For the analysis of testosterone and epitestosterone in urine, various methods have demonstrated a range of sensitivities. For instance, a liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/Q-ToF MS) method reported an LOD of 0.5 ng/mL for epitestosterone. nih.gov Another study utilizing liquid chromatography-linear ion trap mass spectrometry for testosterone and epitestosterone conjugates established lower limits of detection in the range of 1-3 ng/mL.
In the context of testosterone esters, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of testosterone propionate in blood reported a lower limit of quantification (LLOQ) of 49 pg/mL. sobraf.org It is plausible that a validated method for epitestosterone propionate could achieve similar low detection limits, particularly with the use of highly sensitive mass spectrometry techniques.
Table 1: Examples of LOD/LOQ for Epitestosterone and Related Compounds
| Compound | Method | Matrix | LOD | LOQ/LLOQ |
|---|---|---|---|---|
| Epitestosterone | LC/Q-ToF MS | Urine | 0.5 ng/mL | - |
| Epitestosterone Conjugates | LC-Linear Ion Trap MS | Urine | 1-3 ng/mL | - |
Challenges and Advances in Epitestosterone Analytical Research
The analysis of epitestosterone and its esters presents several challenges, primarily related to their low concentrations in biological matrices and the need to distinguish them from structurally similar endogenous steroids. scispace.com
One of the main challenges is the potential for co-elution of interfering compounds, which can affect the accuracy of quantification. scispace.com Furthermore, the direct detection of testosterone esters in blood has been an area of focus, as these esters are not naturally present in the body, and their detection provides unequivocal proof of exogenous administration. wada-ama.org The stability of these esters in collected samples is also a critical consideration, as shorter-chained esters like propionate can be hydrolyzed more rapidly. wada-ama.org
Significant advances in analytical instrumentation and methodologies have been made to address these challenges. The use of gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) has become a powerful tool to differentiate between endogenous and synthetic steroids by measuring the ratio of carbon isotopes (¹³C/¹²C). nih.govwada-ama.org This technique can provide definitive evidence of the administration of synthetic epitestosterone.
The development of ion mobility-mass spectrometry (IM-MS) offers another dimension of separation based on the size and shape of the ions, which can help differentiate between isomers that are difficult to separate by chromatography alone. cleancompetition.org This is particularly relevant for distinguishing between testosterone and epitestosterone and their respective esters.
Advances in sample preparation, such as improved solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, have also enhanced the sensitivity and selectivity of analytical methods by effectively removing interfering substances and concentrating the target analytes. researchgate.net The development of highly specific immunoaffinity purification methods could further improve the isolation of epitestosterone and its esters from complex samples.
Research Applications of Epitestosterone and Its Propionate Ester in Experimental Models
In Vitro Studies on Cellular and Subcellular Fractions
In vitro experimental designs have been crucial in elucidating the mechanisms of action of epitestosterone (B28515) at the cellular and subcellular levels. These studies have primarily involved incubations with tissue slices, androgen receptor binding assays, and enzyme activity assays.
Liver and Kidney Slice Incubations
Early investigations into the metabolism of androgens utilized liver and kidney tissue slices. In 1947, epitestosterone was first identified as a metabolite of testosterone (B1683101) following incubation with rabbit liver slices. hormonebalance.org Subsequent studies demonstrated that epitestosterone can be formed from testosterone and androstenedione (B190577) in vitro by the liver and kidney of various animal species, including rabbits. hormonebalance.org Notably, the mouse kidney is particularly efficient at producing epitestosterone from testosterone or androstenedione, with a yield of up to 70%, whereas the mouse liver does not produce it. hormonebalance.org
Androgen Receptor Binding Assays (e.g., Rat Prostate Cytosol)
To understand its potential as an antiandrogen, the binding affinity of epitestosterone to the androgen receptor has been extensively studied. cas.czresearchgate.net Competitive binding assays using rat prostate cytosol have been instrumental in this regard. hormonebalance.orgcas.cz These assays measure the ability of epitestosterone to displace a radiolabeled androgen, such as [3H]methyltrienolone, from the androgen receptor. cas.cz
Results from these assays have shown that epitestosterone can competitively bind to the androgen receptor. hormonebalance.orgresearchgate.net Its relative binding affinity was found to be slightly higher than that of the known antiandrogen, cyproterone (B1669671) acetate (B1210297). hormonebalance.org This direct interaction with the androgen receptor suggests a mechanism for its observed antiandrogenic effects. researchgate.netkarger.com
Table 1: Relative Binding Affinity of Selected Steroids to Rat Prostate Cytosol
| Compound | Relative Binding Affinity (IC50, nmol/l) |
|---|---|
| Epitestosterone | 29.8 |
| Cyproterone Acetate | Lower than Epitestosterone |
| Dihydrotestosterone (B1667394) | Higher than Epitestosterone |
Data sourced from studies on rat prostate cytosol binding assays. hormonebalance.org
Enzyme Activity Assays (e.g., 5α-Reductase from Rat Prostate)
Epitestosterone's influence on androgen metabolism has been a key area of research, particularly its effect on the enzyme 5α-reductase. cas.czresearchgate.net This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). hormonebalance.orgresearchgate.net In vitro experiments using 5α-reductase preparations from rat prostate have confirmed that epitestosterone is an effective competitive inhibitor of this enzyme. hormonebalance.orgcas.cz By inhibiting 5α-reductase, epitestosterone reduces the formation of DHT, thereby attenuating androgenic signaling in tissues where DHT is the primary active androgen. hormonebalance.orgresearchgate.net
In Vivo Animal Model Investigations
In vivo studies in animal models have provided further evidence for the antiandrogenic properties of epitestosterone and its propionate (B1217596) ester. These investigations have often involved castrated male mice to create a controlled hormonal environment.
Studies in Castrated Male Mice with Testosterone Propionate Co-administration
A classic experimental design to test for antiandrogenic activity involves the use of castrated male mice. hormonebalance.orgcas.cz In these studies, castration removes the primary source of endogenous androgens. The animals are then treated with a controlled dose of testosterone propionate to restore androgenic effects. The co-administration of a potential antiandrogen, such as epitestosterone propionate, allows researchers to observe any antagonistic effects. hormonebalance.orgcas.cznih.gov
In this model, the administration of epitestosterone has been shown to counteract the effects of testosterone propionate. hormonebalance.orgcas.cz Specifically, epitestosterone reduced the increase in body weight that is typically induced by testosterone propionate in castrated mice. hormonebalance.orgcas.cz
Effects on Organ Weights and Androgen-Dependent Tissues (e.g., Seminal Vesicles, Kidneys, Prostate)
The antiandrogenic and antirenotropic (affecting the kidney) activities of epitestosterone have been demonstrated by its effects on the weights of androgen-dependent organs. hormonebalance.orgcas.cz In castrated male mice receiving testosterone propionate, co-administration of epitestosterone led to a significant reduction in the relative weights of the seminal vesicles and kidneys compared to the group receiving testosterone propionate alone. hormonebalance.orgcas.cznih.gov This effect was notably more pronounced than that observed with the antiandrogen cyproterone acetate. hormonebalance.org These findings indicate that epitestosterone can effectively antagonize the trophic effects of testosterone on these target tissues. hormonebalance.orgcas.cz
Table 2: Effect of Epitestosterone on Relative Organ Weights in Castrated Male Mice Treated with Testosterone Propionate
| Treatment Group | Relative Seminal Vesicle Weight | Relative Kidney Weight |
|---|---|---|
| Testosterone Propionate Alone | Baseline Increase | Baseline Increase |
| Testosterone Propionate + Epitestosterone | Significantly Reduced | Significantly Reduced |
| Testosterone Propionate + Cyproterone Acetate | Reduced | Reduced |
This table summarizes the general findings from in vivo studies. Specific percentage reductions can vary based on experimental conditions. hormonebalance.orgcas.cz
Research on Flank Organ of Syrian Hamster
The flank organ of the Syrian hamster has served as a valuable in vivo model for studying the effects of androgens and antiandrogens. Research has shown that subcutaneously implanted epitestosterone can prevent the androgenic stimulation of the flank organ in female golden Syrian hamsters. cas.cznih.gov This stimulation, induced by testosterone or dihydrotestosterone (DHT), is characterized by increased pigmentation, sebaceous gland growth, and larger hair follicle diameter. cas.cznih.gov
Epitestosterone's inhibitory action is not solely attributed to its known function as a 5α-reductase inhibitor, as it also antagonizes the effects of DHT. cas.cznih.gov This suggests a more complex mechanism, likely involving competitive binding to the androgen receptor. cas.cznih.govhormonebalance.org Studies have demonstrated that epitestosterone significantly inhibits the testosterone-dependent stimulation of pigment, sebaceous glands, and hair follicles. nih.gov Furthermore, at higher doses, it also inhibits the DHT-dependent stimulation of all three of these cutaneous structures. nih.gov These findings highlight epitestosterone's potential as an antiandrogen with no intrinsic androgenic activity in this model. nih.gov The sebaceous glands and pigmentation appear to be more sensitive to this antiandrogenic effect than the hair follicles. nih.gov
In one study, the topical antiandrogenic activity of potassium canrenoate (B1263433) was compared to spironolactone (B1682167) in female golden Syrian hamsters whose flank organs were stimulated by testosterone propionate. wiley.com The results showed a reduction in the size of pigmented spots, sebaceous gland areas, and hair diameter in the groups treated with these substances, further illustrating the utility of this model for screening antiandrogenic compounds. wiley.com
Gonadotropic and Antigonadotropic Effects in Rodent Models
Epitestosterone has demonstrated both gonadotropic and antigonadotropic effects in various rodent models, indicating a complex interaction with the hypothalamic-pituitary-gonadal axis.
In castrated male mice treated with testosterone propionate, epitestosterone administration has been shown to counteract the effects of testosterone on androgen-dependent organs. cas.cznih.govresearchgate.net This is evidenced by a reduction in the relative weights of the seminal vesicles and kidneys. cas.czhormonebalance.orgnih.govkarger.com This antiandrogenic effect is believed to be a combination of competitive binding to the androgen receptor and inhibition of 5α-reductase. cas.cznih.gov
Furthermore, studies in male mice have shown that epitestosterone administration can decrease the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH), demonstrating a moderate antigonadotropic activity. cas.czhormonebalance.orgkarger.com In female rats, the antigonadotropic effect of epitestosterone on LH and FSH secretion has been observed to be biphasic, with different effects at varying doses, possibly due to differential actions at the hypothalamic and pituitary levels. hormonebalance.org
Conversely, some research indicates that epitestosterone can also have gonadotropic effects. For instance, in male mice, stimulation with LH-releasing hormone (LH-RH) led to a proportional increase in both testosterone and epitestosterone concentrations. karger.com
Comparative Metabolism Studies in Various Mammalian Species (e.g., Rat, Rabbit, Bull)
The metabolism of epitestosterone and its interconversion with testosterone exhibit significant species and organ specificity.
In vitro studies have shown that rabbit liver and kidney can form epitestosterone from testosterone and androstenedione. hormonebalance.org Similarly, bull and sheep blood, as well as guinea pig liver, kidney, ovary, and testes, can produce epitestosterone. hormonebalance.org However, no interconversion between testosterone and epitestosterone was observed in the testes of bulls, rabbits, or rats, despite the testes being a source of endogenous epitestosterone in these species. hormonebalance.org In castrated male bovines, it is suggested that a significant portion of testosterone to epitestosterone conversion occurs in the blood and liver. hormonebalance.org
In rats, in vitro experiments with liver slices and subcellular fractions showed that epitestosterone undergoes reduction of the 3-oxogroup and the 4-ene double bond, although to a lesser extent than testosterone. hormonebalance.org No formation of 17-oxo-compounds was detected. hormonebalance.org Notably, mouse kidney, but not the liver, produces epitestosterone from androgen precursors, highlighting organ-specific metabolism. hormonebalance.org
Early research on the metabolism of epitestosterone by rabbit tissues in vitro laid some of the groundwork for these comparative studies. nih.gov More recent studies involving the administration of testosterone propionate in cattle have focused on the enzymatic hydrolysis of its metabolites for detection purposes, noting that 17α-testosterone (epitestosterone) was present in most untreated samples, while 17β-testosterone was often not detected. plu.mxscielo.br This research underscores the importance of understanding the baseline metabolic profiles in different species for various applications, including drug abuse monitoring in livestock. plu.mxscielo.br
Mechanistic Studies on Steroid Interconversion and Biological Activity
The biological activity of epitestosterone is multifaceted, stemming from its interactions with androgen receptors, its role as an enzyme inhibitor, and its influence on gonadotropin secretion. cas.cznih.gov Initially considered biologically inert, subsequent research has revealed its function as an antiandrogen. cas.cznih.gov
The antiandrogenic properties of epitestosterone are attributed to several mechanisms:
Competitive Androgen Receptor Antagonism : Epitestosterone competes with testosterone and the more potent dihydrotestosterone (DHT) for binding to the androgen receptor. cas.czhormonebalance.orgnih.gov In vitro assays using rat prostate cytosol have confirmed this competitive binding. cas.czsmolecule.com This action prevents the receptor from being activated by more potent androgens. nih.govsmolecule.com
5α-Reductase Inhibition : Epitestosterone is a potent inhibitor of 5α-reductase, the enzyme that converts testosterone to DHT. cas.cznih.govwikipedia.org By inhibiting this enzyme, it reduces the levels of the more active androgen in target tissues. cas.cznih.gov
The interconversion of testosterone and epitestosterone is generally limited in humans and many other species due to low 17α-hydroxysteroid dehydrogenase activity. cas.cz This lack of significant conversion is a key principle behind its use in doping controls. cas.cz The primary pathway for epitestosterone formation is thought to be from testosterone precursors like pregnenolone (B344588), rather than from testosterone itself. cas.czresearchgate.net
Exploration of Epitestosterone Propionate in Historical Doping Manipulation Strategies
The unique metabolic relationship between testosterone and epitestosterone has been exploited in doping strategies. Because exogenous administration of testosterone does not lead to a corresponding increase in epitestosterone, the ratio of testosterone to its 17α-epimer (T/E ratio) in urine became a cornerstone of anti-doping tests for testosterone abuse. nih.govwikipedia.org
Use in conjunction with Testosterone for T/E Ratio Manipulation
The International Olympic Committee (IOC) initially established a T/E ratio greater than 6 as indicative of doping. asiaandro.comscience.org.aunih.govoup.com This threshold was based on studies of athlete populations. nih.gov However, the state-sponsored doping program of the former German Democratic Republic (GDR) reportedly involved administering epitestosterone to their athletes to keep their T/E ratios below this limit, allowing for the use of higher doses of testosterone. irozhlas.czasiaandro.comnih.gov
This manipulation strategy prompted anti-doping authorities to adapt. While epitestosterone itself is not considered a performance-enhancing drug, its use as a masking agent led to it being banned by sporting authorities. wikipedia.orgnih.gov The World Anti-Doping Agency (WADA) later lowered the T/E ratio threshold to 4. asiaandro.comnih.gov Furthermore, the development of more sophisticated testing methods, such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), has made it possible to distinguish between endogenous and exogenous steroids, regardless of the T/E ratio, making this form of manipulation more detectable. asiaandro.comnih.gov
Development of Enzymatic Processes for Steroid Esters (e.g., Testosterone Propionate Hydrolysis)
The synthesis and hydrolysis of steroid esters, including testosterone propionate, are crucial processes in both pharmaceutical manufacturing and metabolic studies. Enzymatic methods are increasingly being explored as alternatives to chemical processes due to their high selectivity and milder reaction conditions. rsc.org
Research has focused on the use of lipases for the hydrolysis of testosterone esters to produce testosterone. For example, lipases from Candida antarctica A (CalA) and Aspergillus oryzae have been shown to effectively hydrolyze testosterone propionate in aqueous buffer solutions. google.comgoogle.com Studies have investigated the optimization of reaction conditions such as temperature and pH to achieve high conversion rates. google.comgoogle.com For instance, with a lipase (B570770) from Aspergillus oryzae, the conversion of testosterone propionate was evaluated at temperatures between 35-70°C and a pH range of 7.0-10.0. google.com
Enzymatic hydrolysis is also a critical step in the analysis of steroid metabolites in biological samples. In doping control and veterinary drug monitoring, steroid conjugates are often hydrolyzed enzymatically before analysis to release the free steroid. scielo.br For example, in studies analyzing testosterone propionate administration in cattle, enzymatic hydrolysis using enzymes from sources like Helix pomatia was found to be essential for the accurate quantification of testosterone and epitestosterone metabolites in urine, as they are predominantly present in conjugated forms. scielo.br
The development of enzymatic processes extends beyond simple hydrolysis. Chemoenzymatic methods are being developed for the synthesis of various steroidal products, and research continues to identify novel enzymes and engineer existing ones to improve their activity and selectivity for various steroid modifications. rsc.orgoup.comnih.gov
Physiological and Endogenous Roles of Epitestosterone
Concentration Profiles and Ratios in Biological Fluids (e.g., Plasma, Urine)
Epitestosterone (B28515) is a normal component of human biological fluids such as plasma and urine. nih.govassaygenie.com Its urinary excretion is typically lower than that of testosterone (B1683101), with daily excretion rates of 200–500 nmol in males and 80–500 nmol in females. hormonebalance.org In plasma, average concentrations are approximately 2.5 nmol/l in adult men and 1.2 nmol/l in women. hormonebalance.org The testes are the primary source of epitestosterone in men, with the adrenal glands contributing more modestly. nih.gov In hypogonadal men, adrenal stimulation with ACTH increases plasma and urinary epitestosterone, whereas in eugonadal men, the same stimulation does not change epitestosterone levels, likely because the testicular production is suppressed. nih.gov
The plasma concentration of epitestosterone in males shows clear age-dependent variations. nih.gov In prepubertal boys, epitestosterone levels can be similar to or even exceed those of testosterone. nih.govscispace.com Urinary excretion of epitestosterone increases in boys after puberty, reaching a maximum between 20 and 30 years of age. hormonebalance.org Serum epitestosterone levels in men peak around the age of 35 and then begin a continuous decrease. researchgate.nethormonebalance.orgnih.gov After this peak, urinary excretion remains relatively constant until the sixth decade of life, after which it declines to nearly prepubertal levels in older age. hormonebalance.org
Table 1: Age-Dependent Variations in Male Epitestosterone Levels
| Age Group | Plasma/Serum Concentration Profile | Urinary Excretion Profile |
|---|---|---|
| Prepubertal | Levels are similar to or may exceed testosterone levels. nih.govscispace.com | Excretion is low, with no significant relation to skeletal age. hormonebalance.org |
| Puberty | Concentration rises significantly. scispace.com | Excretion increases after puberty. hormonebalance.org |
| 20-35 years | Serum levels peak around age 35. hormonebalance.orgnih.gov | Excretion reaches its maximum between 20 and 30 years. hormonebalance.org |
| Adulthood (35-60) | Serum levels begin a continuous decrease after the peak at 35. hormonebalance.orgnih.gov | Excretion remains nearly constant until the sixth decade. hormonebalance.org |
| Senescence | Levels continue to decrease. nih.gov | Decreases to nearly prepubertal levels. hormonebalance.org |
Significant differences in epitestosterone concentrations exist between sexes. Adult men have higher average plasma concentrations (around 2.5 nmol/l) compared to adult women (around 1.2 nmol/l). hormonebalance.org In women, serum epitestosterone reaches a maximum around 20 years of age, followed by a steady decline until menopause. researchgate.nethormonebalance.orgnih.gov After menopause, there is a notable increase in epitestosterone levels. hormonebalance.orgnih.gov In prepubertal children, there is no obvious difference in urinary epitestosterone excretion between boys and girls. hormonebalance.org However, throughout life, the course of epitestosterone levels differs between men and women, suggesting different contributions from the gonads and adrenals to its production. researchgate.netnih.gov
Table 2: Sex-Dependent Differences in Epitestosterone Levels
| Sex | Adult Plasma Concentration (Average) | Age-Related Peak | Post-Menopause/Senescence |
|---|---|---|---|
| Male | ~2.5 nmol/l hormonebalance.org | ~35 years of age hormonebalance.orgnih.gov | Continuous decrease hormonebalance.orgnih.gov |
| Female | ~1.2 nmol/l hormonebalance.org | ~20 years of age hormonebalance.orgnih.gov | Pronounced increase hormonebalance.orgnih.gov |
The ratio of testosterone to its epimer epitestosterone (T/E ratio) is a significant biological marker, most famously used in anti-doping controls to detect exogenous testosterone administration. hormonebalance.orgoup.com This is because externally administered testosterone does not affect endogenous epitestosterone levels. nih.gov
In both males and females, the T/E ratio undergoes a pronounced decrease during puberty and adolescence. hormonebalance.org Before puberty, epitestosterone often prevails over testosterone, leading to a low T/E ratio. nih.govnih.gov After puberty, the ratio stabilizes at different levels for each sex. In adult men, the ratio is typically between 0.1 and 0.2, while in women, it is higher, ranging from 0.7 to 0.8. hormonebalance.org Some studies report a general T/E ratio in adults of approximately 1:1. wikipedia.org The World Anti-Doping Agency (WADA) has used a threshold, historically at 6:1 and more recently at 4:1, to trigger further investigation for potential doping. wikipedia.orghormonebalance.org The T/E ratio can be influenced by various factors, including alcohol consumption and the administration of androstenedione (B190577) or dehydroepiandrosterone (B1670201) (DHEA). hormonebalance.org
Research on Epitestosterone's Contribution to Androgen-Dependent Events
Once dismissed as inactive, epitestosterone is now understood to contribute to the regulation of androgen-dependent events. nih.govnih.gov Its biological activity is complex, involving several mechanisms. researchgate.net Research indicates that epitestosterone acts as a competitive antagonist of the androgen receptor, meaning it can bind to the receptor and block the action of more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT). wikipedia.orgresearchgate.netnih.gov
Furthermore, it exhibits antigonadotropic activity, capable of inhibiting the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), although this effect is considered weak. hormonebalance.orgresearchgate.net Studies in rats have also shown that epitestosterone can inhibit enzymes involved in testosterone biosynthesis, such as 17α-hydroxylation and C-19–20-desmolase. hormonebalance.org These combined actions—receptor antagonism, inhibition of androgen synthesis, and antigonadotropic effects—suggest that epitestosterone may play a regulatory role in processes like the control of prostate growth and the distribution of body hair. nih.govresearchgate.net In prepubertal boys, where epitestosterone concentrations can exceed those of testosterone, it is thought to function as a significant endogenous antiandrogen. nih.govscispace.com
Epigenetic Regulation and Brain Development Research (e.g., Sex Differences)
Research into the role of epitestosterone in brain development and its connection to epigenetic mechanisms is an emerging field. researchgate.net Epigenetics refers to modifications such as DNA methylation and histone alterations that regulate gene expression without changing the DNA sequence itself. mdpi.comnih.gov These mechanisms are crucial for sexual differentiation of the brain. frontiersin.org
It has been proposed that epitestosterone may be a key mediator in the epigenetic regulation of gene expression. researchgate.net Over three decades ago, studies showed that epitestosterone production in the rat brain is higher in females than in males. researchgate.net This sex difference in a key antiandrogenic steroid within the brain could have significant implications for understanding sex-based differences in the incidence of certain brain disorders. researchgate.net For instance, some researchers have hypothesized that environmental factors could trigger epigenetic changes in epitestosterone synthesis, potentially contributing to the development of neurodevelopmental conditions like autism spectrum disorders. mdpi.com However, this area of research is still developing, and the precise role of epitestosterone in human brain development remains largely unexplored. researchgate.net
Influence on Hair Follicle Dynamics and 5α-Reductase Activity Research
Epitestosterone has a notable influence on hair follicle dynamics, primarily through its potent inhibition of 5α-reductase. wikipedia.orgnih.govnih.gov This enzyme is responsible for converting testosterone into the more powerful androgen, dihydrotestosterone (DHT), which is a key driver of male-pattern baldness (androgenic alopecia). researchgate.net By inhibiting 5α-reductase, epitestosterone reduces the formation of DHT. researchgate.netnih.gov
Studies using the hamster flank organ model, a common method for studying androgen effects on skin and hair, have demonstrated that epitestosterone can prevent the androgen-stimulated growth of sebaceous glands and hair follicles. hormonebalance.orgnih.govcas.cz It effectively inhibited the effects of both testosterone and DHT, indicating that its action is not solely due to 5α-reductase inhibition but also involves competitive binding to the androgen receptor. nih.govcas.cz
Research investigating the biochemical indicators of male-pattern baldness found that the ratio of testosterone to epitestosterone in the hair of balding men and their sons was significantly higher than in non-balding control subjects. hormonebalance.orgnih.gov This suggests that the balance between testosterone and epitestosterone in the local environment of the hair follicle is a crucial factor. nih.gov These findings support the potential for epitestosterone to regulate hair growth and suggest that monitoring the T/E ratio in hair could be a predictive tool for baldness. hormonebalance.orgnih.gov
Accumulation in Specific Tissues (e.g., Human Prostate, Mammary Cyst Fluid)
Epitestosterone has been observed to accumulate in specific human tissues, notably the prostate and in the fluid of mammary cysts. hormonebalance.orgwikipedia.orgsmallmolecules.com Research into these localized concentrations seeks to better understand the potential physiological and pathological roles of this endogenous steroid. nih.govnih.gov
Human Prostate
Studies have demonstrated the presence and relative concentration of epitestosterone in prostatic tissue, particularly in cases of benign prostatic hyperplasia (BPH). nih.govscispace.com Research involving prostate tissue from men aged 55 to 82 with BPH revealed that the concentration of epitestosterone is significant when compared to other androgens. nih.gov
Detailed Research Findings: In hyperplastic prostate tissue, the level of epitestosterone is comparable to that of androstenedione. nih.govnih.govscispace.com Notably, its concentration is approximately double that of testosterone and about half that of dihydrotestosterone (DHT) within the same tissue. nih.govnih.govscispace.com This suggests a specific environment within the prostate that leads to a relative increase of epitestosterone compared to its circulating levels in the blood. scispace.com
The ratio of epitestosterone to the combined total of testosterone and dihydrotestosterone in the plasma of these individuals was 0.08, whereas in the hyperplastic prostate tissue, this ratio averaged 0.386. scispace.com This marked increase points to specific pharmacokinetics and pharmacodynamics of epitestosterone within the prostate. scispace.com The tissue concentration of epitestosterone was also found to correlate linearly with the concentrations of androstenedione and dihydrotestosterone. scispace.com Given its known antiandrogenic properties, it is presumed that epitestosterone may act as a local regulatory factor for androgen-dependent events, such as the control of prostate growth. nih.govnih.govresearchgate.netresearchgate.net
More recent research has indicated that commensal bacteria found in prostate tissue possess enzymes capable of converting androstenedione into epitestosterone. emjreviews.com An in-vitro part of this study found that the epitestosterone produced stimulated the growth of androgen-sensitive prostate cancer cells, and did so more persistently than testosterone. emjreviews.com
Table 1: Relative Steroid Concentrations in Hyperplastic Prostate Tissue
This table illustrates the relative abundance of epitestosterone compared to other key androgens within hyperplastic prostatic tissue, based on findings from Stárka et al. (1997).
| Steroid | Relative Concentration in Hyperplastic Prostate Tissue |
| Epitestosterone | Approximately 2x the concentration of Testosterone |
| Approximately 0.5x the concentration of Dihydrotestosterone | |
| Comparable to the concentration of Androstenedione | |
| Testosterone | Approximately 0.5x the concentration of Epitestosterone |
| Dihydrotestosterone | Approximately 2x the concentration of Epitestosterone |
| Androstenedione | Comparable to the concentration of Epitestosterone |
Mammary Cyst Fluid
Epitestosterone is also known to accumulate in the fluid of mammary cysts, a condition associated with fibrocystic breast disease. hormonebalance.orgnih.govresearchgate.net The fluid within these cysts creates a unique biochemical environment where certain steroids can concentrate to levels significantly different from those found in blood circulation. nih.govnih.gov
Detailed Research Findings: A study investigating the steroid content of breast cyst fluid (BCF) found that epitestosterone levels were, on average, five times higher in BCF than in the blood plasma of the same patients. nih.govresearchgate.net Breast cysts are often categorized into two types (Type I and Type II) based on the concentration of electrolytes in the fluid, with Type I cysts potentially indicating a higher risk for breast carcinoma. nih.govresearchgate.net However, the study did not find any significant difference in the concentrations of epitestosterone between these two types of cysts. nih.gov The accumulation of this antiandrogenic steroid in breast cyst fluid suggests a potential role in the local hormonal environment of the breast. nih.govnih.gov
Table 2: Epitestosterone Concentration in Breast Cyst Fluid vs. Plasma
This table shows the comparative levels of epitestosterone found in breast cyst fluid (BCF) relative to blood plasma from the same individuals, based on research by Bicikova et al. (2001).
| Fluid Compartment | Relative Epitestosterone Concentration |
| Breast Cyst Fluid (BCF) | ~ 5 times higher than in Plasma |
| Plasma | Baseline for comparison |
Future Research Directions and Unanswered Questions
Elucidation of Complete Biosynthetic Pathways in Humans
Research indicates that epitestosterone's formation appears to parallel that of testosterone (B1683101), with about 50% of its production in males attributed to the testes. wikipedia.org However, unlike testosterone, its concentration is not affected by the exogenous administration of testosterone, a fact that forms the basis of anti-doping controls. nih.govhormonebalance.org The biosynthesis involves key enzyme families, including cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes, which are responsible for the de novo production of all steroid hormones. nih.gov
One proposed precursor for epitestosterone (B28515) is 5-androsten-3β,17α-diol, which is formed from pregnenolone (B344588) in a reaction that competes with the synthesis of other steroids. hormonebalance.orgresearchgate.net Another potential pathway involves the conversion of androstenedione (B190577). researchgate.neturotoday.com Studies with purified rat hepatic cytochrome P-450 have shown that the metabolism of epitestosterone can result in the formation of androstenedione at a rate three to five times higher than that observed with testosterone, suggesting a complex relationship between these steroids. nih.gov However, the exact sequence, the primary tissues involved (beyond the testis), and the regulatory factors governing these conversion steps in humans are still not unequivocally confirmed, representing a significant gap in our understanding. hormonebalance.orgresearchgate.net Future research is necessary to map these pathways comprehensively, which could provide insight into various physiological and pathological states.
Table 1: Known vs. Unanswered Aspects of Epitestosterone Biosynthesis
| Known Aspects | Unanswered Questions / Future Research Areas |
| Endogenous steroid present in humans. wikipedia.org | Complete, unequivocal biosynthetic pathway in humans. nih.govhormonebalance.org |
| Approximately 50% of production is testicular in males. wikipedia.org | Full range of tissues contributing to production. researchgate.net |
| Involves Cytochrome P450 and HSD enzymes. nih.gov | Precise rate-limiting enzymatic steps and their regulation. nih.gov |
| Potential precursors include 5-androsten-3β,17α-diol and androstenedione. hormonebalance.orgresearchgate.net | The primary pathway(s) under different physiological conditions. |
| Its levels are independent of exogenous testosterone administration. nih.govhormonebalance.org | The influence of genetic and ethnic variations on biosynthetic efficiency. wada-ama.org |
Comprehensive Understanding of All Physiological Roles
For a long time, epitestosterone was considered a biologically inactive metabolite. nih.govhormonebalance.orgnih.gov However, emerging research has revealed that it possesses distinct biological activities, although a comprehensive understanding of all its physiological roles is far from complete. scispace.com Its primary identified actions are as an antiandrogen and an inhibitor of the enzyme 5α-reductase. wikipedia.orgnih.gov
Epitestosterone acts as a weak competitive antagonist of the androgen receptor (AR), meaning it can block the effects of more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov It is also a potent inhibitor of 5α-reductase, the enzyme that converts testosterone into the more active DHT. wikipedia.orgnih.govcapes.gov.br This dual action suggests it may play a regulatory role in androgen-dependent processes. nih.gov For instance, it is presumed to contribute to the regulation of prostate growth and the distribution of body hair. nih.govhormonebalance.org Some studies have also demonstrated a weak antigonadotropic activity, where it can reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). hormonebalance.orgcas.cz
Despite these findings, the full spectrum of its physiological relevance remains largely unknown. scispace.com It has been shown to accumulate in prostate and mammary cyst fluid, but its specific function in these tissues is unclear. wikipedia.org Recent studies have also pointed to non-classical effects, such as acting on the cell membrane of Sertoli cells independently of the androgen receptor, similar to testosterone. nih.govebi.ac.uk Further research is required to fully characterize its functions throughout the body, its role in development (as its levels are known to be age-dependent), and its potential involvement in pathological conditions. nih.gov
Advanced Analytical Methodologies for Low-Concentration Detection
The accurate measurement of epitestosterone, often present at very low concentrations in biological matrices, is critical for both clinical research and anti-doping applications. Analytical methodologies have evolved significantly to meet the demand for higher sensitivity and specificity. nih.gov
Historically, gas chromatography-mass spectrometry (GC-MS) has been the standard method for quantifying testosterone and epitestosterone, typically after a chemical derivatization step. dshs-koeln.denih.govrsc.org While effective, GC-MS can be limited by sensitivity issues for samples with extremely low concentrations. dshs-koeln.de More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred approach. omicsonline.orgresearchgate.net LC-MS/MS methods often require simpler sample preparation, offer faster analysis times, and provide superior sensitivity and specificity. dshs-koeln.desci-hub.se For example, an LC/MS-QToF method achieved a limit of detection (LOD) for epitestosterone of 0.5 ng/mL in urine, outperforming traditional GC/MS. dshs-koeln.de Further advancements have pushed these limits even lower, with methods developed for detecting picogram (pg) levels in hair samples, where an LC-MS/MS method reported an LOD of 0.25 pg/mg. sci-hub.senih.gov
Future research is focused on developing even more advanced and accessible analytical tools. mdpi.com This includes the refinement of gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which is used to differentiate between endogenous and synthetic steroids by measuring carbon isotope ratios. researchgate.netnih.gov Other promising areas include the development of immunosensors and aptamer-based assays, which could allow for rapid, label-free analysis with high sensitivity, potentially reaching the low picogram per mL range. mdpi.com The use of novel extraction techniques, such as immunoaffinity chromatography with magnetic nanoparticles, also aims to concentrate the analyte from a sample, enabling detection of epitestosterone at levels below the standard detection limits of current methods. mdpi.com
Table 2: Comparison of Analytical Methodologies for Epitestosterone Detection
| Methodology | Sample Matrix | Typical Limit of Detection (LOD) | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | > 0.5 ng/mL | Established, reliable method for official testing. nih.govrsc.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Serum | 0.5 ng/mL | High sensitivity, faster analysis, less sample preparation. dshs-koeln.deomicsonline.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hair | 0.25 pg/mg | Enables long-term monitoring, highly sensitive. sci-hub.senih.gov |
| Gas Chromatography-Combustion-IRMS (GC-C-IRMS) | Urine | N/A (measures isotope ratio) | Definitive method for detecting exogenous administration. researchgate.netnih.gov |
| Emerging Immunosensors/Aptamer-based Assays | Various | Potentially pg/mL | Rapid, facile analysis, potential for point-of-care testing. mdpi.com |
Further Mechanistic Investigations of Antiandrogenic and Antigonadotropic Actions
The primary mechanisms identified include:
Competitive Androgen Receptor (AR) Antagonism : Epitestosterone can directly bind to the androgen receptor, competing with potent androgens like testosterone and DHT. nih.govcolab.ws This binding prevents the receptor's activation, thereby inhibiting downstream androgenic signaling. However, this binding is considered weak. wikipedia.org
5α-Reductase Inhibition : It is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more powerful DHT. nih.govcapes.gov.braopwiki.org By reducing DHT levels, epitestosterone diminishes androgenic stimulation in tissues where DHT is the primary active androgen, such as the prostate. researchgate.net
Antigonadotropic Activity : Studies in animal models have shown that epitestosterone administration can lead to a reduction in the secretion of LH and FSH from the pituitary gland. hormonebalance.orgcas.cz This effect would, in turn, reduce the primary signal for the testes to produce testosterone, although this action is described as moderate or weak. nih.govcas.cz
Future mechanistic investigations are needed to dissect the relative importance of each of these actions in different target tissues. nih.gov It is unclear how these mechanisms are integrated and whether their prominence varies in different physiological contexts, such as the prostate versus hair follicles. nih.govnih.gov Understanding the precise molecular interactions and signaling pathways triggered by epitestosterone will be crucial for clarifying its role as an endogenous regulator of androgen activity.
Comparative Biochemical Studies of Epitestosterone with its Ester Derivatives (e.g., Propionate)
While research has begun to uncover the biological activities of epitestosterone, its ester derivatives, such as epitestosterone propionate (B1217596), remain almost entirely unstudied. This represents a significant knowledge gap, as esterification is a common biochemical modification that can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent steroid.
In steroid biochemistry, the addition of an ester group, such as propionate, to a hydroxyl group (at the C17 position in this case) generally increases the lipophilicity of the molecule. This chemical change often results in altered absorption, distribution, metabolism, and excretion (ADME) profiles. For example, testosterone propionate, a widely known ester of testosterone, is absorbed more slowly from the site of injection than unmodified testosterone, creating a depot effect that prolongs its duration of action.
There are no direct comparative studies in the available scientific literature that detail the biochemical differences between epitestosterone and epitestosterone propionate. Therefore, a critical direction for future research is to conduct such studies. These investigations should aim to determine how the propionate ester modification affects the known biological activities of epitestosterone. Key research questions include:
Does epitestosterone propionate retain the ability to bind to the androgen receptor? If so, is its binding affinity different from the parent compound?
How does esterification impact the 5α-reductase inhibitory activity of epitestosterone?
Is the antigonadotropic effect altered? Does the propionate ester lead to a more sustained, albeit potentially weaker, suppression of LH and FSH?
What is the metabolic fate of epitestosterone propionate? How quickly is the propionate group cleaved in vivo to release free epitestosterone, and which enzymes are responsible?
Answering these questions through rigorous comparative biochemical and pharmacological studies is essential for understanding whether ester derivatives like epitestosterone propionate could have unique biological profiles or therapeutic potential distinct from the parent hormone.
Table 3: Hypothesized Comparative Properties for Future Investigation
| Property | Epitestosterone (Known/Studied) | Epitestosterone, propionate (Hypothesized for Future Study) |
| Chemical Nature | Free steroid alcohol. | Ester of epitestosterone. |
| Lipophilicity | Moderately lipophilic. | Higher lipophilicity due to the propionate group. |
| Absorption & Duration | Likely rapid absorption and shorter duration of action. | Slower absorption, potential for a depot effect and prolonged duration of action. |
| Metabolism | Metabolized via conjugation (glucuronidation/sulfation). researchgate.net | Must first be hydrolyzed by esterase enzymes to release active epitestosterone. |
| Receptor Binding | Weak competitive antagonist at the androgen receptor. wikipedia.org | Unknown. May not bind directly to the receptor until hydrolyzed to the free form. |
| 5α-Reductase Inhibition | Potent inhibitor. nih.govcapes.gov.br | Unknown. Activity is dependent on the rate of conversion back to free epitestosterone. |
| Antigonadotropic Activity | Weak to moderate. hormonebalance.orgnih.gov | Unknown. The pharmacokinetic profile could potentially lead to a more sustained effect. |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting epitestosterone propionate in biological samples, and how should researchers validate their sensitivity?
- Epitestosterone propionate detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its specificity for steroid analysis. Validation should include calculating decision limits (CCα) and detection capabilities (CCβ) using spiked blank matrices (e.g., manure-free samples) to avoid false positives from environmental contamination . Researchers must also account for matrix effects by comparing calibration curves in solvent versus biological matrices.
Q. How does epitestosterone propionate differ structurally and functionally from testosterone propionate in vivo?
- Epitestosterone propionate, a 17α-epimer of testosterone propionate, lacks androgenic activity due to its stereochemistry, which prevents binding to androgen receptors. Neonatal rat studies show it fails to induce male-type hepatic steroid metabolism (e.g., testosterone 16α-hydroxylase activity), unlike testosterone propionate or dihydrotestosterone propionate . This structural distinction is critical for designing studies on steroid-receptor interactions.
Q. What experimental controls are essential when studying propionate’s metabolic effects in combination with epitestosterone?
- Include vehicle controls (e.g., propionate-free formulations) and baseline hormone level measurements (e.g., cortisol, insulin) to isolate propionate-specific effects. For in vitro macrophage models, use lipopolysaccharide (LPS)-stimulated and unstimulated cells to differentiate M1/M2 polarization outcomes . Validate purity of epitestosterone propionate via NMR and HPLC to rule out contamination by active isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in epitestosterone propionate’s reported bioactivity across studies?
- Contradictions may arise from differences in species-specific metabolism or experimental design. For example, neonatal rat studies show inactivity in hepatic imprinting , while doping studies suggest masking effects on testosterone/epitestosterone ratios . Address discrepancies by:
- Conducting dose-response studies across species (e.g., rodents vs. primates).
- Comparing in vitro receptor binding assays (AR, ERα/β) with in vivo metabolic endpoints .
- Applying meta-analytical frameworks to harmonize data from pharmacokinetic vs. residue detection studies .
Q. What interdisciplinary models are needed to study epitestosterone propionate’s dual role as a doping agent and immunomodulator?
- Combine in silico molecular docking (predicting receptor interactions) with ex vivo human serum stability assays. For immune interactions, use macrophage co-culture systems (e.g., THP-1 cells treated with propionate and epitestosterone) to assess cytokine secretion (IL-6, TNF-α) and antimicrobial activity against pathogens like Listeria monocytogenes . Integrate metabolomics to track propionate-induced histone modifications (e.g., H3K27ac) in nerve cells .
Q. How should researchers design longitudinal studies to assess chronic exposure risks of propionate-containing steroids?
- Adopt a PICOT framework:
- P opulation: Rodent models with diet-controlled propionate intake.
- I ntervention: Daily epitestosterone propionate administration (0.1–10 mg/kg).
- C omparison: Testosterone propionate or vehicle-only groups.
- O utcome: Insulin resistance (HOMA-IR), hepatic enzyme activity, and weight gain .
- T ime: 12-week exposure with endpoint histopathology .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing low-concentration epitestosterone propionate data with high variability?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed residue data. Apply Bayesian hierarchical models to account for batch effects in multi-laboratory studies. Report confidence intervals for CCα/CCβ to quantify uncertainty in detection thresholds .
Q. How can researchers optimize sample preparation to mitigate interference from epitestosterone propionate’s environmental presence?
- Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate epitestosterone propionate from manure-derived matrices. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated epitestosterone-d3) . For tissue samples, employ enzymatic hydrolysis (β-glucuronidase) to liberate conjugated forms before analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
